molecular formula C10H15NO3 B067179 Methyl 1-acetamido-3-cyclohexene-1-carboxylate CAS No. 172299-70-6

Methyl 1-acetamido-3-cyclohexene-1-carboxylate

Cat. No. B067179
M. Wt: 197.23 g/mol
InChI Key: IGQIMOXBRPJLGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 1-acetamido-3-cyclohexene-1-carboxylate has been reported in several studies. For instance, Watanabe et al. (1988) described the synthesis of a related compound, 1-(Cyclohexyloxycarbonyloxy)ethyl 7β-[2-(2-amino-thiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate dihydrochloride, starting from [1-14C]cyclohexanol (Watanabe, Tada, Imanishi, & Yamaoka, 1988).

Molecular Structure Analysis

The molecular structure of related compounds, such as Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, has been investigated, revealing insights into the structure and conformation of these molecules. For example, Sirat, Thomas, and Tyrrell (1979) reported on the preparation and various reactions of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, offering details on its molecular structure (Sirat, Thomas, & Tyrrell, 1979).

Chemical Reactions and Properties

Several studies have explored the chemical reactions and properties of compounds similar to Methyl 1-acetamido-3-cyclohexene-1-carboxylate. Bellucci, Marioni, and Marsili (1972) investigated the bromination and epoxydation of related compounds, providing insights into their chemical behavior (Bellucci, Marioni, & Marsili, 1972).

Physical Properties Analysis

The physical properties of Methyl 1-acetamido-3-cyclohexene-1-carboxylate and related compounds have been a topic of interest. Studies like those conducted by Bourke and Collins (1996) on the synthesis and reactions of related compounds offer valuable information on their physical characteristics (Bourke & Collins, 1996).

Chemical Properties Analysis

The chemical properties of these compounds are crucial for understanding their potential applications and behavior in different environments. Research by Avenoza, Cativiela, Fernández-Recio, and Peregrina (1999) on the synthesis of related amino acids provides insights into the chemical properties of these types of compounds (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).

Scientific Research Applications

Application 1: Enantioselective Synthesis

  • Scientific Field: Biochemistry and Molecular Biology .
  • Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used as a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, which is a precursor for Edoxaban, is of great significance .
  • Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design . A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .
  • Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9% . Moreover, the reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .

Application 2: Diastereoselective Synthesis

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” was used in diastereoselective synthesis .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Application 3: Oxidative Cycloaddition

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used in the ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1, 3-dicarbonyls to conjugated compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: This process leads to the efficient synthesis of dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, dihydrofurophenalenones, and furonaphthoquinone natural products .

Application 4: Asymmetric Hydrolysis

  • Scientific Field: Biochemistry and Molecular Biology .
  • Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used in the asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .
  • Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design . A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .
  • Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9% . Moreover, the reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .

Safety And Hazards

The safety data sheet for “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 1-acetamidocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQIMOXBRPJLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCC=CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-acetamido-3-cyclohexene-1-carboxylate

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